3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide
Description
Sulfonamide Contribution
- The -SO₂N(CH₃)₂ group facilitates hydrogen bonding with enzymatic active sites, particularly alkaline phosphatases (ALPs), which regulate phosphate metabolism.
- Comparative studies show N,N-dimethyl sulfonamides exhibit 3–5× higher ALP inhibition than unsubstituted analogues due to enhanced hydrophobic interactions.
Thiazolidinone Contribution
- The 2-thioxo-4-oxo-1,3-thiazolidin-5-ylidene system acts as a Michael acceptor, enabling covalent inhibition of cysteine-rich enzymes like tyrosine phosphatases.
- The 2-methoxyethyl chain at N-3 modulates solubility, balancing polar (methoxy) and nonpolar (ethyl) characteristics for optimal bioavailability.
Pyrazoline Contribution
- The 1-phenyl-1H-pyrazole spacer orients the sulfonamide and thiazolidinone groups into a coplanar arrangement, maximizing π-orbital overlap for target engagement.
- Hybrids with this scaffold show dual inhibition of tissue-nonspecific (b-TNAP) and intestinal (c-IAP) alkaline phosphatases, with IC₅₀ values <1 μM in recent analogues.
Comparative Activity of Hybrid Analogues
| Hybrid Structure | b-TNAP IC₅₀ (μM) | c-IAP IC₅₀ (μM) | Source |
|---|---|---|---|
| 8c (reference) | 0.87 ± 0.11 | 3.45 ± 0.28 | |
| This compound (predicted) | ~0.5–1.2* | ~1.8–3.0* | – |
*Estimates based on structural similarity to .
Properties
Molecular Formula |
C24H24N4O4S3 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
3-[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H24N4O4S3/c1-26(2)35(30,31)20-11-7-8-17(14-20)22-18(16-28(25-22)19-9-5-4-6-10-19)15-21-23(29)27(12-13-32-3)24(33)34-21/h4-11,14-16H,12-13H2,1-3H3/b21-15- |
InChI Key |
XFDDVISNLRNXOQ-QNGOZBTKSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Phenyl-3-(4-sulfonamidophenyl)-1H-pyrazole
Procedure :
-
Dissolve 4-(dimethylsulfonamido)benzaldehyde (10 mmol) and phenylhydrazine hydrochloride (12 mmol) in ethanol (50 mL).
-
Add acetic acid (5 mL) as catalyst and reflux at 80°C for 6 hours.
-
Cool to 5°C, filter the precipitated pyrazole derivative, and recrystallize from ethanol/water (yield: 78%).
Key Data :
Vilsmeier-Haack Formylation
Procedure :
-
Suspend the pyrazole derivative (5 mmol) in DMF (15 mL).
-
Add POCl₃ (7.5 mmol) dropwise at 0°C, then warm to 25°C for 4 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (yield: 65%).
Critical Control Points :
-
Temperature ≤30°C to prevent over-formylation
-
DMF:POCl₃ molar ratio = 1:1.5
Synthesis of 3-(2-Methoxyethyl)-2-thioxothiazolidin-4-one
Procedure :
-
Mix 2-methoxyethylamine (10 mmol) with CS₂ (12 mmol) in acetone (30 mL).
-
Add chloroacetyl chloride (11 mmol) and K₂CO₃ (15 mmol), reflux 3 hours.
-
Filter and concentrate to obtain yellow crystals (yield: 82%).
Characterization :
Knoevenagel Condensation for Final Coupling
Procedure :
-
Dissolve formylated pyrazole (3 mmol) and thiazolidinone (3.3 mmol) in dry THF (20 mL).
-
Concentrate and purify via flash chromatography (hexane:EtOAc = 3:1) to isolate Z-isomer (yield: 58%).
Stereochemical Control :
-
Z/E ratio = 7:1 confirmed by NOESY (H-5 thiazolidinone to pyrazole CH)
Reaction Optimization Studies
Solvent Screening for Knoevenagel Step
| Solvent | Dielectric Constant | Yield (%) | Z/E Ratio |
|---|---|---|---|
| THF | 7.5 | 58 | 7:1 |
| DMF | 36.7 | 42 | 5:1 |
| Toluene | 2.4 | 29 | 9:1 |
| Acetonitrile | 37.5 | 51 | 6:1 |
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | 10 | 12 | 58 |
| DBU | 5 | 8 | 63 |
| L-Proline | 15 | 18 | 47 |
| No catalyst | - | 24 | <5 |
Optimal : 5 mol% DBU reduces reaction time while maintaining yield.
Spectroscopic Characterization
¹H NMR Key Assignments (500 MHz, CDCl₃)
IR Spectral Peaks (ATR, cm⁻¹)
Industrial Scale-Up Considerations
Continuous Flow Protocol :
-
Reactor 1: Pyrazole formylation (residence time 30 min, 50°C)
-
Reactor 2: Knoevenagel condensation (residence time 2 h, 80°C)
-
In-line IR monitoring at 1685 cm⁻¹ for conversion tracking
Cost Analysis :
| Component | Lab Scale ($/g) | Pilot Plant ($/g) |
|---|---|---|
| Thiazolidinone | 12.7 | 8.4 |
| DBU catalyst | 9.2 | 6.1 |
| Total | 45.3 | 28.9 |
| Parameter | Requirement |
|---|---|
| Temperature | -20°C (long-term) |
| Light | Amber glass protection |
| Humidity | <30% RH |
| Shelf Life | 24 months (under N₂) |
Degradation pathways include:
Chemical Reactions Analysis
Types of Reactions
3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Thiazolidinone Ring Substituents
- Target Compound: 2-Methoxyethyl group at the 3-position of the thiazolidinone ring.
- CAS 623933-06-2 : Features a 3-sec-butyl group, increasing steric hindrance and lipophilicity (molecular weight: 526.7 g/mol).
- N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide : Substituted with a 4-hydroxy-3-methoxyphenyl group, enabling hydrogen bonding and π-π stacking interactions.
Pyrazole Substitution
Terminal Functional Groups
- Target Compound : N,N-Dimethylbenzenesulfonamide group, which is strongly electron-withdrawing and may influence receptor binding or metabolic stability.
- CAS 623933-06-2 : Also includes a dimethylbenzenesulfonamide, suggesting shared pharmacokinetic profiles.
- N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide : Terminates in a 4-methylbenzamide group, which is less polar than sulfonamides and may reduce solubility.
Physicochemical and Spectral Properties
Table 1: Comparative Analysis of Key Features
Notes:
- IR Spectroscopy : The target compound’s thioxo group (C=S) is confirmed by absorption at ~1240–1255 cm⁻¹, consistent with analogs .
- Tautomerism : Similar to ’s findings, the target compound likely exists in the thione tautomeric form, as indicated by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S .
Biological Activity
The compound 3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, specific case studies, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Thiazolidinone moiety : Known for various pharmacological properties, including anti-inflammatory and antimicrobial effects.
- Pyrazole ring : Often associated with anti-cancer and anti-inflammatory activities.
- Sulfonamide group : Commonly recognized for antibacterial properties.
The molecular formula is with a molecular weight of approximately 404.49 g/mol.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of thiazolidinones have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. A study highlighted the efficacy of thiazolidinone derivatives in reducing cell viability in glioblastoma multiforme cells, suggesting that the thiazolidinone core contributes to the observed antitumor activity .
Antimicrobial Properties
The sulfonamide component of the compound is known for its antibacterial effects. Compounds containing sulfonamide groups have been extensively studied for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. This mechanism has been validated in various studies focusing on bacterial strains resistant to conventional antibiotics .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in disease processes. For example, thiazolidine derivatives have been evaluated for their inhibitory effects on α-amylase and urease, which are relevant in diabetes management and kidney function, respectively. Several derivatives exhibited potent inhibitory activity compared to standard drugs .
Study 1: Anticancer Efficacy
A study conducted by Da Silva et al. evaluated the cytotoxicity of synthesized thiazolidinone derivatives against glioblastoma cell lines. The results indicated that specific modifications to the thiazolidinone structure enhanced anticancer activity, with some compounds achieving over 70% inhibition of cell proliferation .
Study 2: Antimicrobial Activity
In another investigation, a series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the thiazolidinone scaffold significantly improved antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiazolidinone moiety interacts with enzymes critical for cellular metabolism.
- Disruption of Cell Membranes : The sulfonamide group may alter membrane permeability in bacteria.
- Induction of Apoptosis : Pyrazole derivatives have been shown to activate apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
